UV Absorption Bathochromic Shift: 2-Trifluoromethyltyrosine Displays an 8 nm Red Shift in λmax Compared to Canonical Tyrosine
In a direct head-to-head spectroscopic comparison, 2-trifluoromethyl-DL-tyrosine (2-CF₃-Tyr) exhibits a consistent bathochromic (red) shift in its UV absorption maxima relative to unmodified tyrosine. For the neutral phenol form, 2-CF₃-Tyr absorbs at 284 mμ (ε 3,260) and 229 mμ (ε 10,200), while tyrosine absorbs at 276 mμ and 226 mμ in 95% ethanol—an 8 nm shift for the primary band. Upon phenolate ion formation under alkaline conditions, 2-CF₃-Tyr shifts to 305 mμ (ε 12,900) and 251 mμ (ε 28,500), compared to tyrosine at pH 12 shifting to 298 mμ and 246 mμ—a 7 nm shift for the main phenolate band with a ~16% increase in molar absorptivity at the secondary peak (ε 28,500 vs. literature tyrosine phenolate values) [1]. This red shift is attributable to the electron-withdrawing effect of the ortho-CF₃ group on the aromatic π-system [1].
| Evidence Dimension | UV absorption maxima (λmax) of neutral phenol and phenolate forms |
|---|---|
| Target Compound Data | Neutral: 284 mμ (ε 3,260), 229 mμ (ε 10,200); Phenolate (pH 11.0–11.3): 305 mμ (ε 12,900), 251 mμ (ε 28,500) |
| Comparator Or Baseline | L-Tyrosine: Neutral (95% EtOH): 276 mμ, 226 mμ; Phenolate (pH 12): 298 mμ, 246 mμ |
| Quantified Difference | Δλmax = +8 nm (neutral primary band); +7 nm (phenolate primary band); ~2.2× ε at 229 vs. 226 nm; ~16% ε enhancement at phenolate secondary band |
| Conditions | UV spectrophotometry; neutral spectra in 95% ethanol; alkaline spectra at pH 11.0–11.3 (2-CF₃-Tyr) and pH 12 (Tyr); ambient temperature |
Why This Matters
The red-shifted absorption enables selective spectroscopic detection of 2-CF₃-Tyr-containing peptides or metabolites in the presence of canonical tyrosine residues, a critical advantage for tracking incorporation in complex biological matrices without radioisotope labeling.
- [1] Filler, R. & Novar, H. Fluorinated Aromatic Amino Acids. II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. J. Org. Chem. 1961, 26 (8), 2707–2710. UV data: 2-CF₃-Tyr neutral λmax 284 mμ (ε 3,260), 229 mμ (ε 10,200); pH 11.0–11.3 λmax 305 mμ (ε 12,900), 251 mμ (ε 28,500). Tyrosine neutral λmax 276 mμ, 226 mμ; pH 12 λmax 298 mμ, 246 mμ. DOI: 10.1021/jo01066a022. View Source
